

IRX4310 Profile and Comparative Pharmacological Data

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Compound Focus: IRX4310

Cat. No.: S1802739

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IRX4310 (also known as AGN194310) is classified as a potent, orally available **pan-retinoic acid receptor (RAR) antagonist** [1] [2]. The table below summarizes its core properties and how it compares to other key retinoid pathway modulators.

Property	IRX4310 (AGN194310)	All-trans Retinoic Acid (ATRA)	13-cis Retinoic Acid (Isotretinoin)
Type	Synthetic Retinoid [1]	Natural Retinoid [3]	Natural Retinoid [3]
Primary Mechanism	Pan-RAR Antagonist [1] [2]	RAR Agonist [3]	RAR Agonist (primarily non-nuclear) [3]
Binding Affinity (Kd)	RAR α : 3 nM, RAR β : 2 nM, RAR γ : 5 nM [2]	RAR α : 15 nM, RAR β : 13 nM, RAR γ : 18 nM [2]	Information Not Specified in Search Results
RXR Subtype Binding	No effect [2]	Not Applicable	Information Not Specified in Search Results

Property	IRX4310 (AGN194310)	All-trans Retinoic Acid (ATRA)	13-cis Retinoic Acid (Isotretinoin)
Key Research Findings	Promotes osteoblast differentiation; stimulates granulopoiesis in mouse models [4] [1]	Base molecule for natural signaling; promotes differentiation in APL [3]	Used primarily for severe acne [3]
Therapeutic Context	Investigated for chemotherapy-induced neutropenia; previously in Phase II trials for dermatologic diseases [1]	Approved for Acute Promyelocytic Leukemia (APL) [3]	Approved for severe acne [3]

Experimental Protocols and Key Findings

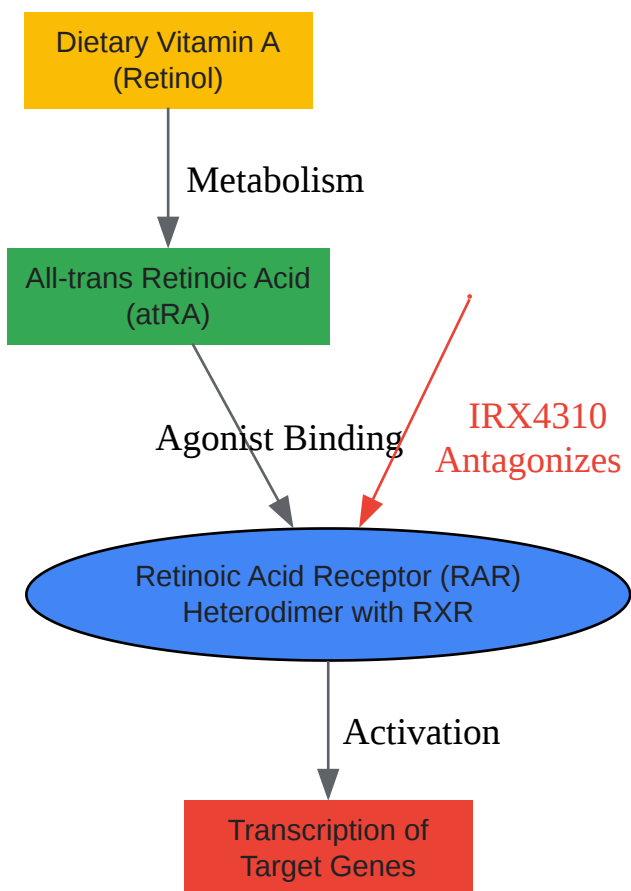
The experimental data for **IRX4310** primarily comes from *in vitro* cell culture studies and *in vivo* animal models.

- **In Vitro Osteoblast Differentiation Protocol:** The key study used the mouse bone marrow stromal cell line **Kusa4b10**, which has the capacity to differentiate into osteoblasts [4].
 - **Cell Culture:** Kusa4b10 cells were cultured under conditions that promote osteoblast differentiation over 21-28 days, typically involving the presence of ascorbate [4].
 - **Treatment:** Cells were treated with **IRX4310 at a final concentration of 1 µM**, dissolved in DMSO (with DMSO alone used as a vehicle control) [4].
 - **Outcome Measurement:** The study found that the RAR γ antagonist (IRX5099) and the pan-RAR antagonist **IRX4310** promoted osteoblast differentiation. This effect was correlated with the downregulation of the Wnt signaling inhibitor Sfrp4 and an increase in nuclear β -catenin, a key mediator of the pro-osteogenic Wnt signaling pathway [4].
- **In Vivo Efficacy Model:** **IRX4310** has been tested in mouse models of chemotherapy-induced neutropenia [1].
 - **Model Induction:** Neutropenia was induced in mice using cyclophosphamide or 5-fluorouracil [1].
 - **Treatment:** **IRX4310** was administered orally [1].
 - **Outcome Measurement:** **IRX4310** was demonstrated to be as effective as G-CSF (Granulocyte Colony-Stimulating Factor) in promoting the recovery of neutrophil counts. It also

showed a protective effect against *S. aureus*-induced lethality in the neutropenic mice. The effects of **IRX4310** were found to be at least additive to those of G-CSF [1].

Retinoid Signaling Pathway and **IRX4310** Mechanism

The following diagram illustrates the nuclear retinoid signaling pathway and the specific point at which **IRX4310** acts as an antagonist.



Simplified Nuclear Retinoid Receptor Signaling

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Research and Development Context

IRX4310's development history provides insight into its potential applications.

- **Development Status: IRX4310** has previously been tested as a topical agent in three Phase II clinical trials for dermatologic diseases. Current development plans, according to Iq Therapeutics, are to redirect it as an **oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia** [1].
- **Broader Therapeutic Context:** The search results highlight a complex role for retinoid signaling. While RAR **agonists** like ATRA are beneficial for specific conditions like Acute Promyelocytic Leukemia, there is growing evidence that **antagonizing** this pathway could be a compelling strategy in other areas, such as solid cancers or metabolic syndromes [3]. **IRX4310** fits into this emerging therapeutic category of RAR antagonists.

A Note for Researchers

For researchers in drug development, it's important to note that "benchmarking" for small molecule drugs like **IRX4310** differs from computational benchmarks. The critical data lies in **pharmacological profiling** (binding affinity, selectivity), **efficacy in disease models** (like the osteoblast and neutropenia models cited), and **comparative activity** against other pathway modulators, all of which have been provided above.

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References

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3. The pathogenic role of retinoid nuclear receptor signaling in ... [pmc.ncbi.nlm.nih.gov]
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